

An In-depth Technical Guide to the Physical and Chemical Properties of Cellobiose

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cellobiose**

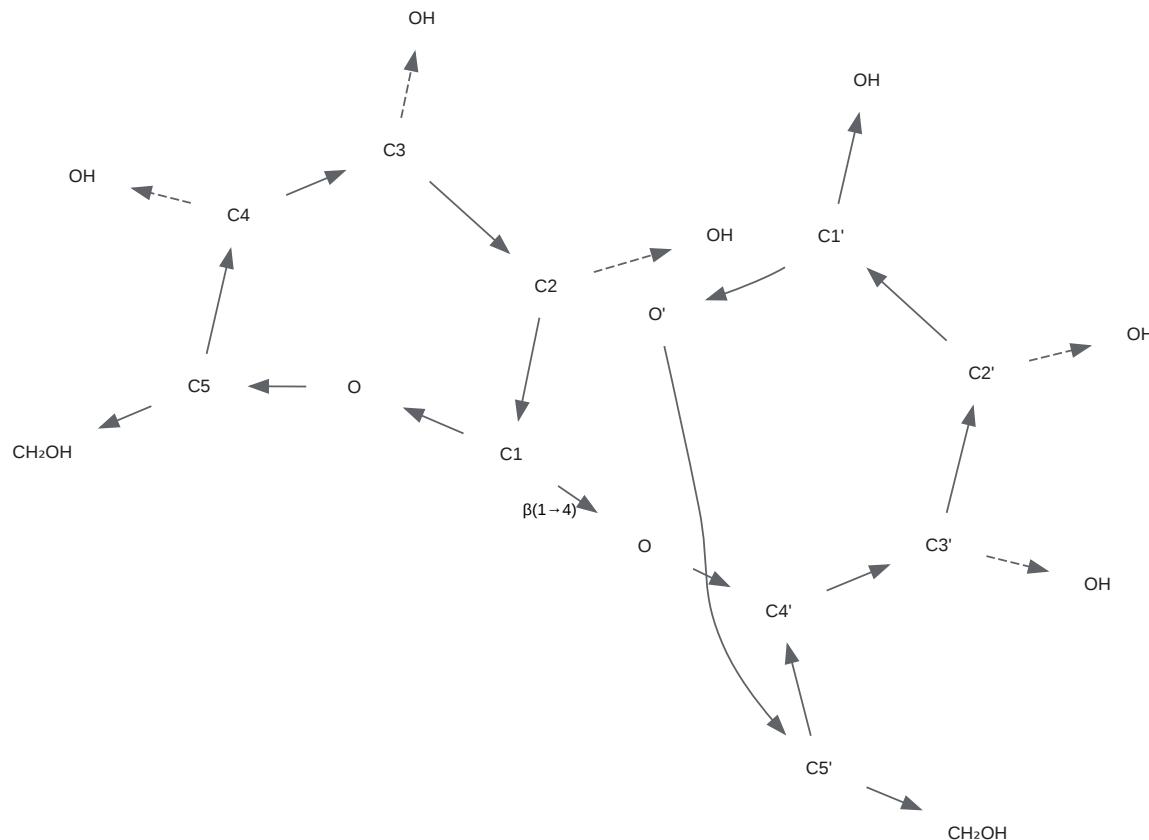
Cat. No.: **B7769950**

[Get Quote](#)

Abstract

Cellobiose, a disaccharide derived from the partial hydrolysis of cellulose, serves as a fundamental model compound in biomass conversion research and holds significant potential in various industrial and pharmaceutical applications. Comprising two β -D-glucose units linked by a $\beta(1 \rightarrow 4)$ glycosidic bond, its physical and chemical characteristics are pivotal to understanding cellulose degradation, designing efficient biofuel production processes, and developing novel drug delivery systems. This technical guide provides a comprehensive overview of the core physical and chemical properties of **cellobiose**, intended for researchers, scientists, and drug development professionals. We delve into its structural features, solubility profiles, thermal behavior, and key chemical reactions, supported by experimental data and established protocols.

Introduction: The Significance of Cellobiose


Cellobiose, with the chemical formula $C_{12}H_{22}O_{11}$, is the primary repeating unit of cellulose, the most abundant organic polymer on Earth.^[1] Its structure consists of two glucose molecules joined by a $\beta(1 \rightarrow 4)$ glycosidic linkage.^{[2][3]} While it does not occur freely in nature in large quantities, it is a critical intermediate in the enzymatic and acidic hydrolysis of cellulosic biomass.^{[1][4]} Understanding the properties of **cellobiose** is paramount for overcoming challenges in the bio-refining industry, particularly the inhibition of cellulase enzymes during the conversion of biomass to glucose for biofuel production.^[1]

Furthermore, **cellobiose** is utilized as a diagnostic carbohydrate for assessing intestinal permeability in conditions like Crohn's disease and malabsorption syndrome.[1][5] Its recent GRAS (Generally Recognized as Safe) status for use as a substitute for sucrose or lactose in powdered formulas for young children highlights its growing importance in the food and pharmaceutical industries.[1] This guide aims to provide a detailed, field-proven perspective on the essential properties of this versatile disaccharide.

Molecular Structure and Stereochemistry

The defining feature of **cellobiose** is the $\beta(1 \rightarrow 4)$ glycosidic bond connecting two D-glucose units. This linkage dictates the overall conformation and reactivity of the molecule. One glucose unit possesses a hemiacetal group at the anomeric carbon (C1), rendering **cellobiose** a reducing sugar.[1][2][6] This is a crucial distinction from its $\alpha(1 \rightarrow 4)$ linked isomer, maltose, and the non-reducing disaccharide, sucrose.[2][7]

The molecule is not planar; the two glucopyranose rings, which adopt a 'chair' conformation, are twisted relative to one another.[4] The structure is stabilized by strong inter- and intramolecular hydrogen bonds, stemming from its eight free hydroxyl (OH) groups, one acetal linkage, and one hemiacetal linkage.[5] An internal hydrogen bond between O3'-H and O5 is a key feature of its conformation in the crystal state.[4]

[Click to download full resolution via product page](#)

Caption: Chemical structure of **β-Cellulose**.

Physical Properties

The physical properties of **cellulose** are largely dictated by its extensive hydrogen-bonding network. These properties are critical for its handling, processing, and application in various fields.

General Characteristics

Cellobiose is typically a white to off-white, odorless, hard crystalline powder.[5][8] Its stability under normal temperature and pressure makes it a reliable standard in laboratory settings.[8][9]

Quantitative Physical Data

A summary of key quantitative physical properties is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{22}O_{11}$	[1][3]
Molar Mass	342.30 g/mol	[1][3][8]
Density	1.768 g/mL	[5]
Melting Point	203.5 °C (decomposes) to 235 °C	[5][10]
Specific Optical Rotation $[\alpha]D$	Varies with anomer and equilibrium	[11][12][13]

Note: The melting point can vary depending on the crystalline form and heating rate, often involving decomposition.

Solubility Profile

The solubility of **cellobiose** is a critical parameter for its use in aqueous and non-aqueous systems, particularly in biofuel production where solvent choice can significantly impact reaction efficiency.

- Water: **Cellobiose** is soluble in water.[2] Reported values include 12 g/100 mL and 111.0 mg/mL at 15 °C.[5][14] The numerous hydroxyl groups allow for strong hydrogen bonding with water molecules.[8]
- Organic Solvents: It is very slightly soluble in alcohol and practically insoluble in nonpolar solvents like ether and chloroform.[5] Studies have shown that hydrogen bond acceptor

solvents are the most effective organic solvents for **cellobiose**, with solubility exceeding 100 g/L in some cases.[15] In contrast, solubility in hydrocarbon solvents is extremely low (<0.001 g L⁻¹).[15] Good solvents for **cellobiose** are often characterized by high polarizability and low molar volume.[16]

Crystalline Structure

X-ray diffraction studies have confirmed that **β-cellobiose** crystallizes in the monoclinic system with the space group P2₁.[4] The crystal structure reveals a "bent" conformation where the glucose residues are twisted relative to one another.[4] This conformation is of significant interest as it provides insights into the probable structure of cellulose II, a regenerated form of cellulose.[4] All hydroxyl groups in the crystal are involved in a complex hydrogen-bonding scheme, contributing to the stability of the crystal lattice.[4][17]

Chemical Properties and Reactivity

The chemical behavior of **cellobiose** is dominated by its two key functional features: the $\beta(1 \rightarrow 4)$ glycosidic bond and the hemiacetal group at the reducing end.

Hydrolysis of the Glycosidic Bond

The cleavage of the $\beta(1 \rightarrow 4)$ glycosidic bond to yield two molecules of glucose is the most significant reaction of **cellobiose**. This can be achieved through several methods.

This is the biologically relevant pathway for cellulose degradation. The enzyme cellulase breaks down cellulose into smaller fragments like **cellobiose**.[2] Subsequently, β -glucosidases specifically hydrolyze **cellobiose** into glucose.[18] This two-step process is fundamental to biofuel production.[18] The kinetics of enzymatic hydrolysis are complex; for instance, glucose can act as an activator at low concentrations but a strong inhibitor at higher concentrations for the cellobiase from *Trichoderma viride*.[19]

[Click to download full resolution via product page](#)

Caption: Enzymatic Hydrolysis Pathway.

Cellobiose can be hydrolyzed using acids, such as dilute sulfuric acid.[5][20] The reaction rate is directly proportional to the acid concentration at pH 2-3.[20] The activation energy for this process has been reported to be around 133 kJ/mol.[20] Studies using various carboxylic acids have shown that their catalytic activity is proportional to the H⁺ concentration, with maleic acid demonstrating high efficacy.[21][22]

Under high temperature and pressure, **cellobiose** decomposes in water via two primary pathways: hydrolysis of the glycosidic bond and pyrolysis (retro-aldol condensation) of the reducing end.[23][24] Increasing pressure in the supercritical region enhances the selectivity towards hydrolysis, from 85% to 95%.[23] The hydrolysis mechanism is suggested to involve a nucleophilic attack by a water molecule on the glycosidic carbon atom.[24][25]

Reducing Sugar Properties

Due to the presence of a hemiacetal at the anomeric carbon of one glucose unit, **cellobiose** is classified as a reducing sugar.[1][5] This means it can exist in an open-chain form containing a free aldehyde group.[2] This property allows **cellobiose** to be oxidized by reagents such as Tollen's reagent or Benedict's solution, a characteristic that distinguishes it from non-reducing sugars like sucrose and trehalose.[6]

Other Reactions

- Retro-Aldol Condensation: In subcritical and supercritical water, **cellobiose** can undergo retro-aldol condensation at the reducing end, yielding products like glucosyl-erythrose and glycolaldehyde.[25][26]
- Acetylation: Treatment of **cellobiose** with acetic anhydride and sulfuric acid yields **cellobiose** octaacetate.[5] In this derivative, the hydrogen bond donor capacity of the hydroxyl groups is eliminated, making it soluble in nonpolar organic solvents.[5]
- Enzymatic Substrate: Beyond hydrolysis, **cellobiose** serves as a substrate for other enzymes, such as **cellobiose** phosphorylase and dehydrogenase, which are involved in microbial metabolic pathways.[1]

Experimental Protocols: Characterization of Cellobiose

To ensure the identity and purity of **cellobiose** for research and development, several standard analytical techniques are employed.

Protocol: Determination of Melting Point

Objective: To determine the melting point of a **cellobiose** sample as an indicator of purity.

Methodology:

- Sample Preparation: Ensure the **cellobiose** sample is finely powdered and completely dry.
- Apparatus: Use a calibrated melting point apparatus (e.g., capillary tube method).
- Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Heating: Place the capillary tube in the heating block of the apparatus. Heat at a moderate rate (e.g., 10-20 °C/min) until the temperature is about 20 °C below the expected melting point.
- Measurement: Decrease the heating rate to 1-2 °C/min.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). Note any decomposition (charring).
- Reporting: Report the melting range. For pure **cellobiose**, this is expected in the range of 203-235 °C, often with decomposition.[5][10]

Protocol: Measurement of Specific Optical Rotation

Objective: To measure the specific optical rotation, a characteristic property of chiral molecules like **cellobiose**.

Methodology:

- Solution Preparation: Accurately weigh a known mass of **cellobiose** (e.g., 1.0 g) and dissolve it in a precise volume of distilled water (e.g., 25 mL) in a volumetric flask.

- Equilibration: Allow the solution to stand for at least 48 hours to reach mutarotational equilibrium.[13]
- Apparatus: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).
- Calibration: Calibrate the instrument with a blank (distilled water).
- Measurement: Fill the polarimeter tube (of a known path length, e.g., 1 dm) with the **cellobiose** solution, ensuring no air bubbles are present.
- Observation: Measure the observed angle of rotation (α).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α = observed rotation in degrees
 - l = path length in decimeters (dm)
 - c = concentration in g/mL
- Reporting: Report the specific rotation along with the temperature and wavelength used.

Conclusion

Cellobiose represents more than just a simple disaccharide; it is a cornerstone for research in carbohydrate chemistry, biofuel development, and human health diagnostics. Its physical properties, governed by an extensive hydrogen-bonding network, dictate its solubility and crystalline nature, while its chemical reactivity, centered on the $\beta(1 \rightarrow 4)$ glycosidic bond and reducing end, defines its role in cellulose degradation and chemical synthesis. The detailed understanding and protocols presented in this guide are intended to equip researchers and professionals with the foundational knowledge required to effectively utilize and study **cellobiose** in their respective fields, fostering innovation and advancing scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. [biologyonline.com](#) [biologyonline.com]
- 3. Cellobiose | C12H22O11 | CID 439178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [journals.iucr.org](#) [journals.iucr.org]
- 5. Cellobiose - Wikipedia [en.wikipedia.org]
- 6. [chem.libretexts.org](#) [chem.libretexts.org]
- 7. [3dchem.com](#) [3dchem.com]
- 8. [solubilityofthings.com](#) [solubilityofthings.com]
- 9. D-(+)-Cellobiose(528-50-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Carbohydrates, Nucleosides, Lab, Pharma, Research & Fine Chemical Suppliers | Biosynth [biosynth.com]
- 11. [pubs.acs.org](#) [pubs.acs.org]
- 12. [pubs.acs.org](#) [pubs.acs.org]
- 13. [jstage.jst.go.jp](#) [jstage.jst.go.jp]
- 14. D-Cellobiose | C12H22O11 | CID 10712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. [pubs.acs.org](#) [pubs.acs.org]
- 16. Etd | Model Analysis of Cellobiose Solubility in Organic Solvents and Water | ID: cc08hj43x | Digital WPI [digital.wpi.edu]
- 17. [researchgate.net](#) [researchgate.net]
- 18. [pubs.acs.org](#) [pubs.acs.org]
- 19. Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of *Trichoderma viride* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [tandfonline.com](#) [tandfonline.com]
- 21. Characterization of acid catalytic domains for cellulose hydrolysis and glucose degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Hydrolysis and interactions of d-cellobiose with polycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. lib3.dss.go.th [lib3.dss.go.th]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Cellobiose]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7769950#physical-and-chemical-properties-of-cellobiose\]](https://www.benchchem.com/product/b7769950#physical-and-chemical-properties-of-cellobiose)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com